Propyl 3-aminopropanoate
Description
Significance of β-Amino Acid Derivatives in Organic Synthesis and Chemical Biology
β-Amino acid derivatives are crucial building blocks in the synthesis of a wide array of organic molecules and have significant applications in chemical biology. researchgate.net Their incorporation into peptides can lead to the formation of β-peptides, which can adopt stable secondary structures like helices and sheets. researchgate.netresearchgate.net This characteristic makes them valuable in the design of peptidomimetics with enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts. researchgate.nethilarispublisher.com
In the realm of medicinal chemistry, β-amino acid derivatives are key intermediates in the development of new therapeutic agents. researchgate.nethilarispublisher.com They have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, and as modulators of neurotransmitter activity. hilarispublisher.comnumberanalytics.com Furthermore, these compounds serve as precursors for the synthesis of β-lactams, a core structural motif in many important antibiotics. farmaciajournal.com Their utility extends to the creation of novel polymers and materials, highlighting their versatility in both academic and industrial research. farmaciajournal.comfrontiersin.org
Position of Propyl 3-Aminopropanoate within the β-Amino Acid Ester Class
This compound, with the chemical formula C₆H₁₃NO₂, is a straightforward yet important member of the β-amino acid ester family. smolecule.com It is the propyl ester of β-alanine. Its structure, featuring a propyl group attached to the carboxylate, influences its physical properties such as solubility and reactivity. smolecule.com
Typically synthesized via the esterification of 3-aminopropanoic acid with propanol (B110389) in the presence of an acid catalyst, this compound serves as a valuable intermediate in organic synthesis. smolecule.com It can undergo various chemical transformations, including hydrolysis back to its constituent acid and alcohol, reduction of the ester group, and reactions involving the amino group. smolecule.com This reactivity makes it a useful starting material for constructing more complex molecules. smolecule.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 145613-45-2 |
| Canonical SMILES | CCCOC(=O)CCN |
Overview of Current Research Trajectories and Academic Relevance
Current research involving β-amino acid esters like this compound is diverse and expanding. One major area of focus is their application in the synthesis of poly(β-amino ester)s (PβAEs). frontiersin.org These polymers are biodegradable and have shown promise as vectors for gene delivery, with the potential to be tailored for specific therapeutic applications. frontiersin.orgrsc.org
Furthermore, the development of new catalytic methods for the synthesis and modification of β-amino acid esters is an active field of investigation. researchgate.net This includes enantioselective synthesis, which is crucial for producing chiral β-amino acids for pharmaceutical applications. hilarispublisher.com The unique structural and reactivity profiles of compounds like this compound make them relevant models and starting materials in these research endeavors. smolecule.com Their role as building blocks for creating libraries of compounds for drug discovery and materials science continues to underscore their academic and industrial importance. cymitquimica.com
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl 3-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-2-5-9-6(8)3-4-7/h2-5,7H2,1H3 |
InChI Key |
JYSNRZNGUVBJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies for Propyl 3 Aminopropanoate and Analogous β Amino Esters
Esterification Reactions for β-Amino Ester Formation
Esterification represents a direct and fundamental approach to the synthesis of β-amino esters. This method involves the reaction of a β-amino acid with an alcohol, in this case, 3-aminopropanoic acid (β-alanine) with propanol (B110389), to form the corresponding ester, propyl 3-aminopropanoate.
Direct Condensation of β-Amino Acids with Alcohols
The direct condensation of a carboxylic acid and an alcohol, known as Fischer-Speier esterification, is a well-established method. In the context of this compound synthesis, this involves reacting 3-aminopropanoic acid with 1-propanol. The reaction is an equilibrium process and typically requires an acid catalyst to proceed at a reasonable rate. To favor the formation of the ester product, the equilibrium must be shifted to the right, which is commonly achieved by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction. researchgate.net
The reactivity of the alcohol plays a significant role in the reaction rate. Studies on the esterification of propanoic acid have shown that the conversion to its ester increases with the number of carbon atoms in the alcohol chain, indicating that 1-propanol is more reactive than ethanol (B145695) in these reactions. researchgate.net
Catalytic Approaches in Esterification Processes
Catalysis is crucial for achieving efficient esterification. Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄), are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Research on the esterification of propanoic acid with 1-propanol provides insights into the influence of reaction parameters. The yield of propyl propanoate is significantly affected by the catalyst concentration, temperature, and the molar ratio of the reactants. researchgate.netceon.rs Increasing the temperature generally accelerates the reaction rate. For instance, in the synthesis of n-propyl propanoate, the conversion of propanoic acid after 30 minutes was observed to be 0.423 at 35°C and increased to 0.856 at 65°C. ceon.rs Similarly, increasing the molar ratio of alcohol to acid enhances the ester yield by shifting the reaction equilibrium. researchgate.net A maximum yield of 96.9% for n-propyl propanoate was achieved at 65°C with a propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20 after 210 minutes. researchgate.netceon.rs
| Parameter | Condition | Effect on Ester Yield |
| Catalyst | Sulfuric Acid (H₂SO₄) | Increases reaction rate significantly. |
| Temperature | 35°C to 65°C | Higher temperature increases reaction rate and yield. ceon.rs |
| Reactant Ratio | Increasing Alcohol:Acid Ratio | Shifts equilibrium, increasing ester conversion. researchgate.net |
| Reaction Time | Up to 210 minutes | Yield increases with time until equilibrium is reached. ceon.rs |
In addition to mineral acids, enzymatic catalysts like lipases have been explored for the synthesis and hydrolysis of β-amino esters, offering a greener alternative under mild reaction conditions. mdpi.commdpi.com
Amination Reactions for β-Amino Ester Synthesis
Amination reactions provide an alternative and powerful route to β-amino esters, starting from precursors that already contain the ester functionality. These methods build the C-N bond at the β-position of the ester.
Michael Addition of Amines to α,β-Unsaturated Esters
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is one of the most effective strategies for preparing β-amino esters. mdpi.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of ammonia (B1221849) with propyl acrylate. The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the acrylate.
This reaction can be performed under various conditions, including solvent-free environments or with the assistance of microwave irradiation, which can significantly reduce reaction times and improve yields. organic-chemistry.orgnih.gov A range of catalysts can be employed to facilitate the addition, including:
Lewis acids: Silicon tetrachloride (SiCl₄) and Ceric ammonium (B1175870) nitrate (CAN) have been shown to catalyze the addition of amines to α,β-unsaturated esters efficiently. organic-chemistry.org
Enzymes: Lipases, such as Lipase (B570770) TL IM from Thermomyces lanuginosus, have been successfully used to catalyze the Michael addition of amines to acrylates, often in continuous-flow microreactors, providing a green and efficient synthetic route. mdpi.com
Base Catalysts: The amine reactant itself can act as a base, but external catalysts are often used to improve reaction kinetics. upc.edu
The choice of solvent and catalyst can influence the selectivity of the reaction, particularly when using primary amines, as double addition can sometimes occur. rsc.orgacs.org
| Catalyst/Method | Reactants | Key Features |
| Lipase TL IM | Aromatic Amines + Acrylates | Green conditions, short residence time (30 min). mdpi.com |
| Microwave Irradiation | Benzylamine + Methyl Crotonate | Reduced reaction time, increased yields and purity. nih.gov |
| Silicon Tetrachloride | Aliphatic/Aromatic Amines + Unsaturated Esters | Solvent-free conditions, good yields. organic-chemistry.org |
| Ceric Ammonium Nitrate | Amines + Unsaturated Esters | Mild conditions, performed in water. organic-chemistry.org |
Reductive Amination Routes to β-Amino Esters
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of β-amino ester synthesis, the process typically starts with a β-keto ester. The reaction proceeds in two main stages: the formation of an imine or enamine intermediate by the reaction of the ketone with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. researchgate.net
A variety of reducing agents are suitable for this transformation, with their choice depending on the specific substrates and reaction conditions. Common reducing agents include:
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Titanium(IV) isopropoxide (Ti(iOPr)₄) with a hydride source
Hantzsch esters in organocatalytic systems organic-chemistry.org
The reaction can be performed as a one-pot "direct" process where the carbonyl compound, amine, and reducing agent are mixed together, or a "stepwise" process where the imine is formed first before the reducing agent is added. wikipedia.orgresearchgate.net This method is highly adaptable and can be used to synthesize a wide range of β-amino esters by varying the β-keto ester and the amine component.
Multistep Synthetic Pathways Utilizing Precursors
Complex β-amino esters can be synthesized through multistep pathways that involve the strategic modification of precursor molecules. These routes offer flexibility in introducing diverse functionalities and controlling stereochemistry.
One such approach involves starting with readily available α-amino acids. A catalytic, one-pot method has been developed to convert α-amino acids into β-amino acid derivatives. This process is initiated by a tandem radical decarboxylation-oxidation reaction, which generates an acyliminium ion that is subsequently trapped by silyl ketenes to form the β-amino acid structure. nih.gov
Another innovative multistep synthesis utilizes dendrimeric intermediates. In this method, a core molecule like pentaerythritol is first reacted with an acrylate (e.g., pentaerythritol tetraacrylate) and an amine. The resulting dendrimeric structure is then treated with an alcohol (e.g., methanol) to release the N-substituted β-amino ester units. This approach has been used to obtain N-alkyl-β-amino esters in good yields under mild conditions. cambridge.org
Furthermore, synthetic routes may involve protection-deprotection strategies. For instance, a precursor like 3-chloropropylamine hydrochloride can be reacted with methacrylic anhydride (B1165640). The resulting N-(3-chloropropyl)methacrylamide can then undergo a Gabriel synthesis (reaction with potassium phthalimide) followed by hydrazinolysis to yield an aminopropyl-containing amide, demonstrating a multistep pathway to a functionalized amine. google.com Such strategies could be adapted, for example, by starting with 3-halopropanoic acid, esterifying it, and then performing a nucleophilic substitution with an amine source to yield the final product.
Derivation from Substituted Propanoic Acid Structures
One of the most direct methods for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the β-position (C-3) of a propyl propanoate derivative. A common precursor for this approach is a 3-halopropanoic acid or its corresponding ester. For instance, the reaction of propyl 3-bromopropanoate with an amine source, such as ammonia or a protected amine equivalent, can yield the desired this compound.
This method is advantageous due to the commercial availability of various 3-substituted propanoic acids. The choice of the amine nucleophile and the reaction conditions can be tailored to introduce a variety of substituents on the amino group, thus providing access to a diverse range of N-substituted β-amino esters.
Another approach within this category is the conjugate addition of amines to α,β-unsaturated esters. For example, the Michael addition of an amine to propyl acrylate can directly afford the corresponding this compound derivative. This reaction is often catalyzed by a base or can proceed under thermal conditions. The use of chiral catalysts can also enable the enantioselective synthesis of β-amino esters.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Propyl 3-bromopropanoate | Ammonia | This compound | Nucleophilic Substitution |
| Propyl acrylate | Benzylamine | Propyl 3-(benzylamino)propanoate | Michael Addition |
| 3-Azidopropanoic acid | 1. Propanol, H+ 2. H2, Pd/C | This compound | Esterification followed by Reduction |
Homologation and Chain Extension Methodologies
Homologation reactions provide a powerful tool for the synthesis of β-amino esters by extending the carbon chain of α-amino acids. Two of the most prominent methods in this context are the Arndt-Eistert homologation and the Kowalski ester homologation.
The Arndt-Eistert homologation involves the conversion of an N-protected α-amino acid into its corresponding acid chloride, which is then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of an alcohol, such as propanol, and a silver catalyst yields the homologous β-amino ester. rsc.orgresearchgate.netorganic-chemistry.org This method is widely used for the synthesis of a variety of β-amino acids and their esters. rsc.orgresearchgate.netorganic-chemistry.org
The Kowalski ester homologation offers a safer alternative to the Arndt-Eistert method by avoiding the use of the hazardous diazomethane. organic-chemistry.orgresearchgate.netnih.gov This one-pot procedure involves the reaction of an ester with dibromomethyllithium, followed by rearrangement to an ynolate intermediate, which is then quenched with an alcohol to afford the homologated ester. organic-chemistry.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.org This protocol has been successfully applied to a range of α-amino esters to provide β-amino esters with excellent levels of enantio- and diastereocontrol. organic-chemistry.orgresearchgate.netnih.gov
Other chain extension methodologies include the use of Wittig-type reactions. For instance, an N-protected α-amino aldehyde can undergo a Wittig reaction with an appropriate phosphorane to generate an α,β-unsaturated ester, which can then be reduced to the corresponding saturated β-amino ester.
| Method | Key Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Arndt-Eistert Homologation | Thionyl chloride, Diazomethane, Silver oxide | Diazoketone | Well-established, broad substrate scope | Use of toxic and explosive diazomethane |
| Kowalski Ester Homologation | Dibromomethane, n-Butyllithium | Ynolate | Avoids diazomethane, one-pot procedure | Requires cryogenic temperatures |
Solid-Phase Synthesis Techniques for β-Amino Ester Scaffolds
Solid-phase synthesis (SPS) has emerged as a powerful platform for the efficient and automated production of complex molecules, including those containing β-amino ester motifs. peptide.com This technique involves the attachment of a starting material to an insoluble polymer support (resin), followed by sequential chemical transformations. The key advantage of SPS lies in the ease of purification, as excess reagents and byproducts are simply washed away from the resin-bound product.
Application in Peptide and Linker Syntheses
β-Amino esters are valuable building blocks in the solid-phase synthesis of β-peptides, which are oligomers of β-amino acids. researchgate.netbeilstein-journals.orgwisc.edu These peptides often exhibit unique secondary structures and enhanced stability towards proteolytic degradation compared to their α-peptide counterparts. In the solid-phase synthesis of β-peptides, Fmoc- or Boc-protected β-amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. researchgate.net this compound, after appropriate N-protection, can be incorporated into such sequences.
Furthermore, β-amino esters can function as versatile linkers in solid-phase synthesis. A linker is a bifunctional molecule that connects the initial building block to the solid support and allows for the cleavage of the final product under specific conditions. The ester functionality of a β-amino ester can be attached to a resin, while the amino group serves as a point of attachment for the molecule to be synthesized. The choice of the linker is crucial as it determines the conditions under which the final product is released from the solid support. Safety-catch linkers, for instance, are stable to the conditions of synthesis but can be activated for cleavage by a specific chemical transformation. nih.gov
Resin-Supported Methodologies for High-Throughput Production
The principles of solid-phase synthesis are highly amenable to high-throughput and combinatorial chemistry approaches, enabling the rapid generation of large libraries of compounds for screening purposes. nih.govspringernature.com Resin-supported methodologies for the high-throughput production of β-amino esters and their derivatives have been developed to accelerate drug discovery and materials science research.
In a typical high-throughput workflow, a resin is distributed into an array of reaction vessels (e.g., a 96-well plate). Different building blocks and reagents are then added to each well, allowing for the parallel synthesis of a multitude of distinct compounds. For the synthesis of a library of this compound analogs, a resin functionalized with a suitable precursor can be reacted with a diverse set of amines or other reagents in a parallel fashion.
The use of robotic liquid handling systems and automated synthesizers further enhances the efficiency and reproducibility of high-throughput solid-phase synthesis. The synthesized compounds can be screened for biological activity or other properties either while still attached to the resin or after cleavage into solution.
| Resin Type | Linker Type | Cleavage Conditions | Application |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., TFA) | Synthesis of C-terminal acids |
| Rink Amide Resin | Fmoc-protected amino linker | Mild acid (e.g., dilute TFA) | Synthesis of C-terminal amides |
| 2-Chlorotrityl Chloride Resin | Trityl | Very mild acid (e.g., AcOH/TFE/DCM) | Synthesis of protected peptide fragments |
Chemical Reactivity and Mechanistic Investigations of Propyl 3 Aminopropanoate
Hydrolysis Reactions of the Ester Functionality
The ester linkage in propyl 3-aminopropanoate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This transformation can be effectively catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of this compound to 3-aminopropanoic acid and propanol (B110389) is a reversible process. The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an excess of water.
Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the corresponding carboxylic acid and an alcohol. This reaction is typically carried out by treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the propoxide ion as the leaving group and forming the carboxylic acid. The propoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final step drives the reaction to completion, forming the stable carboxylate salt and propanol.
| Hydrolysis Condition | Catalyst/Reagent | Products | Reversibility |
| Acidic | Strong Acid (e.g., H₂SO₄) | 3-Aminopropanoic acid, Propanol | Reversible |
| Basic | Strong Base (e.g., NaOH) | Salt of 3-aminopropanoic acid, Propanol | Irreversible |
Nucleophilic Reactions Involving the Primary Amine Group
The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of nucleophilic reactions.
The primary amine of this compound can be readily acylated by reaction with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to form a stable amide bond. This reaction is fundamental in the synthesis of peptides and other amide-containing molecules.
The mechanism of acylation with an acyl chloride, for example, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, which can be another molecule of the amine, then deprotonates the nitrogen to yield the final amide product. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and selectivity.
| Acylating Agent | Product Type | Byproduct |
| Acyl Chloride | Amide | HCl |
| Acid Anhydride (B1165640) | Amide | Carboxylic Acid |
| Carboxylic Acid + Coupling Agent | Amide | Varies with coupling agent |
The primary amine of this compound can undergo nucleophilic substitution reactions with alkyl halides or other alkylating agents to form secondary and tertiary amines. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. The degree of alkylation can often be controlled by the stoichiometry of the reactants.
The reaction with an alkyl halide proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is a secondary amine, which is itself a nucleophile and can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt. The relative rates of these successive alkylations depend on the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent.
As a primary amine, this compound can act as a nucleophile in conjugate addition reactions, most notably the aza-Michael reaction. In this reaction, the amine adds to an α,β-unsaturated carbonyl compound or other Michael acceptor.
The mechanism of the aza-Michael reaction involves the nucleophilic attack of the amine on the β-carbon of the activated alkene. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or a proton source added during workup, yields the final β-amino carbonyl compound. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of more complex molecules.
| Michael Acceptor Type | Product Structure |
| α,β-Unsaturated Ester | β-Amino Ester |
| α,β-Unsaturated Ketone | β-Amino Ketone |
| α,β-Unsaturated Nitrile | β-Amino Nitrile |
Transamination Processes and Amino Group Exchange
Transamination is a well-established chemical reaction, particularly in biochemistry, involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases. This reaction is fundamental to amino acid metabolism. While the general principles of transamination are thoroughly understood, specific studies detailing the participation of this compound in such processes are not readily found in published research.
The reactivity of the primary amino group in this compound suggests its potential to act as an amino donor in the presence of a suitable keto acid and a transaminase catalyst. A hypothetical transamination reaction could involve the transfer of the amino group from this compound to an α-keto acid like α-ketoglutarate, which would result in the formation of L-glutamate and propyl 3-oxopropanoate.
Hypothetical Transamination of this compound:
| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |
|---|
This table represents a theoretical reaction based on general principles of transamination and does not reflect data from specific experimental studies on this compound.
Mechanistically, such a reaction would likely follow the characteristic ping-pong bi-bi mechanism of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases. This involves the formation of a Schiff base between the amino group of this compound and the PLP cofactor, followed by tautomerization and hydrolysis to release the keto-acid product and pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amino group to the incoming keto acid acceptor. However, without experimental data, the substrate specificity of known transaminases for this compound and the efficiency of such a reaction remain speculative.
Transesterification Reactions of the Propyl Ester
Transesterification is a crucial organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This process is widely used in various industrial applications, including the production of biofuels and the synthesis of different polyesters. The reaction can be catalyzed by acids, bases, or enzymes.
The propyl ester functionality of this compound makes it a potential substrate for transesterification. For instance, reaction with methanol (B129727) under acidic or basic conditions could yield methyl 3-aminopropanoate and propanol. The equilibrium of this reaction would be influenced by the relative concentrations of the reactants and products, and the removal of propanol could drive the reaction towards the formation of the methyl ester.
Potential Transesterification Reactions of this compound:
| Starting Ester | Alcohol | Catalyst | Product Ester | Byproduct |
|---|---|---|---|---|
| This compound | Methanol | Acid or Base | Methyl 3-aminopropanoate | Propanol |
This table illustrates potential transesterification reactions. Specific experimental conditions and yields for this compound are not documented in the available literature.
The mechanism of acid-catalyzed transesterification would involve protonation of the carbonyl oxygen of the ester, making it more electrophilic for nucleophilic attack by the incoming alcohol. In contrast, base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. While these mechanisms are well-established for esters in general, their specific application to this compound, including reaction kinetics and yields, requires dedicated investigation.
Chemo- and Regioselective Transformations
The presence of two distinct functional groups, a primary amine and an ester, in this compound opens up possibilities for chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for reaction at a particular position within a molecule.
For instance, in a reaction with an acyl chloride, the more nucleophilic amino group would be expected to react preferentially over the less nucleophilic ester oxygen, leading to the formation of an N-acylated product. This represents a chemoselective N-acylation.
Examples of Potential Chemo- and Regioselective Reactions:
| Reagent | Expected Site of Reaction | Product Type |
|---|---|---|
| Acyl Chloride | Amino group | N-Acyl this compound |
| Alkyl Halide | Amino group | N-Alkyl this compound |
This table outlines plausible selective reactions based on the functional groups present in this compound. The outcomes of such reactions would need to be confirmed experimentally.
Regioselective reactions could be envisioned if the carbon backbone of this compound were to be functionalized. However, without activating groups, the C-H bonds of the propyl chain are generally unreactive.
Derivatization Strategies for Novel Chemical Entities Based on Propyl 3 Aminopropanoate
N-Functionalization Through Alkylation, Acylation, and Sulfonylation
The primary amino group of propyl 3-aminopropanoate is a key site for modification, readily undergoing reactions such as alkylation, acylation, and sulfonylation to yield a wide array of derivatives. These reactions introduce new substituents that can significantly alter the molecule's polarity, basicity, and biological activity.
N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. Direct N-alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products. researchgate.net However, selective mono-N-alkylation can be achieved under controlled conditions. organic-chemistry.org For instance, methods using ionic liquids as solvents have been shown to reduce the overalkylation of primary amines, favoring the formation of secondary amines. researchgate.net Another approach involves chelation with reagents like 9-borabicyclononane (B1260311) (9-BBN) to protect and activate the amine for selective mono-alkylation. organic-chemistry.org The reaction of the amino group with alkyl halides or other alkylating agents introduces new carbon chains.
N-Acylation: Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. This is a common and efficient reaction for modifying amines. researchgate.net For example, reacting this compound with various acyl donors can introduce a range of functional groups. This method has been widely used for the resolution of β-amino esters, where enantioselective N-acylation is catalyzed by enzymes. researchgate.net Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA), are often used to create derivatives with improved volatility for gas chromatography. nih.gov
N-Sulfonylation: This derivatization involves the reaction of the amino group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonamide. This functional group can act as a hydrogen bond donor and can significantly influence the molecule's electronic properties and conformational preferences.
| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl Iodide | -NH(CH₃), -N(CH₃)₂ |
| N-Acylation | Acid Anhydrides | Acetic Anhydride | -NHC(O)CH₃ |
| N-Sulfonylation | Sulfonyl Chlorides | Tosyl Chloride | -NHSO₂C₆H₄CH₃ |
Carboxylic Acid Functionalization via Ester or Amide Linkages
The propyl ester group of this compound provides another handle for derivatization, primarily through transesterification or conversion to an amide.
Transesterification: This reaction involves the exchange of the propyl group of the ester with a different alcohol under acidic or basic conditions. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 3-aminopropanoate. This allows for the introduction of various alkyl or aryl groups into the ester moiety, which can modify the compound's lipophilicity and hydrolysis rate. The reaction is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com
Amide Formation (Aminolysis): The ester can be converted into an amide by reacting it with a primary or secondary amine, a process known as aminolysis. masterorganicchemistry.com This reaction typically requires heat and results in the formation of a new amide bond, displacing the propanol (B110389). masterorganicchemistry.comyoutube.com This strategy is highly effective for creating a diverse range of amides by varying the amine reactant. For instance, reacting this compound with ammonia (B1221849) would yield 3-aminopropanamide. The use of ammonium (B1175870) formate (B1220265) has also been reported as a method to convert esters to amides, particularly for substrates sensitive to alkaline conditions. google.com
| Reaction Type | Reactant | Resulting Derivative | Key Feature |
|---|---|---|---|
| Transesterification | Methanol (B129727) (in excess) | Methyl 3-aminopropanoate | Alters ester side chain |
| Amide Formation | Ethylamine | N-ethyl-3-aminopropanamide | Forms a stable amide bond |
Formation of Hydrochloride Salts and Other Counterion Variants
The basic primary amine in this compound allows for the formation of various salts by reacting it with an appropriate acid. The most common of these is the hydrochloride salt, which is often preferred for its crystalline nature and improved stability and solubility in aqueous media.
Hydrochloride Salt Formation: this compound hydrochloride (CAS number 81440-29-1) is formed by treating the free base with hydrochloric acid. bldpharm.com This can be achieved by introducing hydrogen chloride gas into a solution of the ester or by adding an aqueous or alcoholic solution of HCl. google.com The resulting salt is typically a solid that can be easily isolated and purified by crystallization.
Other Counterion Variants: While the hydrochloride is common, other acids can be used to form different salts, which may offer advantages in terms of solubility, hygroscopicity, or physical form. Examples of acids that can be used include:
Sulfuric acid: to form sulfate (B86663) or bisulfate salts.
Phosphoric acid: to form phosphate (B84403) salts.
Organic acids (e.g., acetic acid, tartaric acid, citric acid): to form acetate, tartrate, or citrate (B86180) salts, respectively.
The choice of counterion can be critical in the development of new chemical entities, as it can significantly impact the compound's material properties.
Stereoselective Derivatization for Chiral Compound Generation
While this compound itself is not chiral, derivatives can be generated that are. This can be achieved by introducing a chiral center during derivatization or by resolving a racemic intermediate.
Synthesis from Chiral Precursors: Chiral β-amino esters can be prepared through various synthetic routes, and these methods can be adapted to produce enantiomerically pure derivatives of this compound. google.com
Resolution of Racemic Mixtures: If a derivative of this compound is synthesized as a racemic mixture, it can be resolved into its constituent enantiomers. One common method is through the formation of diastereomeric salts with a chiral resolving agent. Another approach is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. For example, enantioselective N-acylation catalyzed by enzymes like Candida antarctica lipase (B570770) A has been used to resolve racemic β-amino esters. researchgate.net
Use of Chiral Derivatizing Agents (CDAs): Chiral derivatizing agents can be reacted with the amino group to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC. nih.gov Common CDAs include Marfey's reagent (FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov This approach is also widely used for the analytical determination of enantiomeric purity.
Derivatization for Enhanced Analytical Methodologies (e.g., LC-MS/MS, GC/MS)
Chemical derivatization is a crucial step for improving the analytical detection of compounds like this compound, especially for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). jfda-online.comnih.gov Derivatization can increase volatility, improve thermal stability, enhance ionization efficiency, and improve chromatographic separation. jfda-online.comnih.govsigmaaldrich.com
For GC/MS Analysis: The polarity of the amino group in this compound makes it unsuitable for direct GC analysis. sigmaaldrich.commdpi.com Derivatization is necessary to block the active hydrogen atoms.
Acylation: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are commonly used to acylate the amino group. nih.govsigmaaldrich.com This increases volatility and introduces fluorine atoms, which can enhance detection sensitivity.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com This significantly increases the volatility of the analyte.
For LC-MS/MS Analysis: Derivatization can enhance the ionization efficiency of the analyte in the mass spectrometer's source, leading to lower detection limits. nih.govnih.govrsc.org
Reagents for Primary Amines: Derivatizing agents like o-phthaldialdehyde (OPA) can be used in pre-column derivatization to add a chromophore or fluorophore for UV or fluorescence detection, as well as to improve chromatographic behavior. chromatographyonline.com Other reagents are designed to introduce a permanent positive charge, which significantly enhances the signal in positive-ion electrospray ionization (ESI) mode. An example is (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP). nih.govresearchgate.net
| Method | Reagent Abbreviation | Full Reagent Name | Target Functional Group |
|---|---|---|---|
| GC/MS | PFPA | Pentafluoropropionic anhydride | Amino |
| GC/MS | MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Amino |
| LC-MS/MS | OPA | o-Phthaldialdehyde | Amino |
| LC-MS/MS | SPTPP | (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide | Amino |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the organic structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms within the molecule. The spectrum for propyl 3-aminopropanoate is expected to show five unique signals, corresponding to the five non-equivalent sets of protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons in the set, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.
The key proton environments are the two methylene (B1212753) groups of the propanoate backbone, and the three distinct groups of the propyl ester chain (a methylene group adjacent to the oxygen, a central methylene group, and a terminal methyl group). The amine protons (NH₂) may appear as a broad singlet and can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂-CH₃ (propyl) | ~0.9 | Triplet | 3H |
| -CH₂-CH₂-CH₃ (propyl) | ~1.6 | Sextet | 2H |
| -NH₂-CH₂- | ~2.9 | Triplet | 2H |
| -CH₂-C(O)O- | ~2.5 | Triplet | 2H |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like propyl propionate (B1217596) and ethyl 3-aminopropanoate. hmdb.canih.govchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low, carbon-carbon coupling is typically not observed, and a proton-decoupled spectrum shows a single peak for each unique carbon atom. bhu.ac.in For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shift of each carbon reveals its nature (e.g., aliphatic, adjacent to an electronegative atom, or part of a carbonyl group). bhu.ac.in
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (propyl) | ~10 |
| -CH₂-CH₃ (propyl) | ~22 |
| -CH₂-NH₂ | ~36 |
| -CH₂-C(O)O- | ~38 |
| -O-CH₂- (propyl) | ~66 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like propyl propionate. hmdb.cachemicalbook.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. walisongo.ac.id For this compound, cross-peaks would be expected between the protons of the -CH₂-CH₂-CH₃ group in the propyl chain, and between the protons of the -CH₂-CH₂-NH₂ backbone. This confirms the sequence of these methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~66 ppm, confirming the -O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include a cross-peak from the -O-CH₂- protons (~4.0 ppm) to the ester carbonyl carbon (~173 ppm), and from the -CH₂-C(O)O- protons (~2.5 ppm) to the same carbonyl carbon. These correlations definitively establish the ester linkage between the propanoate backbone and the propyl group.
Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons (δ, ppm) | Correlating Atom (δ, ppm) | Information Gained |
|---|---|---|---|
| COSY | ~1.6 (-CH₂-) | ~0.9 (-CH₃) | Connectivity within the propyl group |
| COSY | ~4.0 (-OCH₂-) | ~1.6 (-CH₂-) | Connectivity within the propyl group |
| COSY | ~2.5 (-CH₂CO) | ~2.9 (-CH₂N) | Connectivity within the propanoate backbone |
| HSQC | ~4.0 (-OCH₂-) | ~66 (-OCH₂-) | Direct C-H bond confirmation |
| HSQC | ~2.9 (-CH₂N) | ~36 (-CH₂N) | Direct C-H bond confirmation |
| HMBC | ~4.0 (-OCH₂-) | ~173 (C=O) | Confirms ester linkage (³JCH) |
| HMBC | ~2.5 (-CH₂CO) | ~173 (C=O) | Confirms ester backbone (²JCH) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of a molecule's elemental formula from its exact mass, as each formula has a unique theoretical mass. sannova.netmdpi.com For this compound (C₆H₁₃NO₂), HRMS would be used to confirm the elemental composition by matching the experimentally measured mass of the protonated molecular ion, [M+H]⁺, to its calculated theoretical value.
Table 4: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nih.gov The fragmentation pattern is characteristic of the precursor ion's structure. By analyzing the fragmentation of the protonated molecular ion of this compound ([M+H]⁺, m/z ≈ 132.1), the connectivity of the molecule can be confirmed.
Common fragmentation pathways for esters include the loss of the alcohol moiety or the alkyl chain from the alcohol. For this compound, key fragmentations would include the neutral loss of propene or propanol (B110389) from the ester group, providing fragment ions that confirm the identity of the esterifying group and the aminopropanoate backbone.
Table 5: Predicted MS/MS Fragmentation of this compound's [M+H]⁺ Ion
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Inferred Fragment Structure |
|---|---|---|---|
| 132.1 | C₃H₆ (Propene) | 90.0 | [H₂N-CH₂-CH₂-COOH + H]⁺ |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propyl propionate |
| Ethyl 3-aminopropanoate |
| Propene |
| Propanol |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of compounds like this compound in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly instrumental.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for the analysis of amino acids and their derivatives. nih.gov The coupling of High-Performance Liquid Chromatography (HPLC) with a mass spectrometer allows for the separation of analytes from a mixture, followed by their detection and identification based on their mass-to-charge ratio (m/z). nih.govadvion.com For this compound, a reversed-phase LC column could be used for separation prior to introduction into the mass spectrometer. nih.gov The use of mass spectrometry as a detector is advantageous as it allows for the analysis of co-eluting peaks and can reduce the need for extensive sample derivatization. advion.com Techniques like Selected Reaction Monitoring (SRM) can be employed for highly sensitive and specific quantification of the target analyte in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the primary amine group, direct analysis of this compound by GC-MS can be challenging. Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Common derivatization methods for amino acids involve replacing the active hydrogen on the amine group with a nonpolar moiety. sigmaaldrich.com For instance, derivatization with propyl chloroformate is a method used for the GC-MS analysis of amino acids. nih.gov Following derivatization, the sample is introduced into the GC, where it is separated on a capillary column before entering the mass spectrometer for ionization and detection. rjstonline.com
Mass Spectrometry Fragmentation: In the mass spectrometer, this compound would be ionized, typically forming a molecular ion (M+•). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern is predictable based on the structure of the molecule and provides crucial information for its identification. creative-proteomics.com For an aliphatic amine and ester like this compound, key fragmentation pathways would include:
α-cleavage: This is a predominant fragmentation mode for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu
Ester Cleavage: Fragmentation can occur at the C-O-C bonds of the ester group or via rearrangements like the McLafferty rearrangement if sterically possible.
Loss of Neutral Fragments: The loss of small, stable neutral molecules such as the propyl group or parts of the ester functionality is common. whitman.edu
Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 131.18 g/mol )
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment | Notes |
| 131 | [C₆H₁₃NO₂]⁺• | - | Molecular Ion |
| 116 | [C₅H₁₀NO₂]⁺ | CH₃• | Loss of a methyl radical from the propyl group |
| 102 | [C₄H₈NO₂]⁺ | C₂H₅• | Loss of an ethyl radical from the propyl group |
| 88 | [C₃H₆NO₂]⁺ | C₃H₇• | Loss of the propyl radical (α-cleavage to the ester oxygen) |
| 74 | [C₂H₄NO₂]⁺ | C₄H₉• | Cleavage within the propyl group and rearrangement |
| 72 | [C₃H₈NO]⁺ | •COOC₃H₇ | Loss of the propoxycarbonyl radical |
| 59 | [C₃H₇O]⁺ | C₃H₆N• | Formation of the propoxy cation |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound is expected to show a combination of peaks characteristic of a primary amine and an ester. docbrown.infodocbrown.info
N-H Vibrations: A primary amine is characterized by two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, often appearing as "twin peaks". docbrown.info N-H bending (scissoring) vibrations are typically observed around 1650-1580 cm⁻¹. docbrown.info
C=O Vibration: The ester carbonyl group gives rise to a very strong and sharp absorption band in the region of 1750-1735 cm⁻¹. This is one of the most characteristic peaks in the spectrum. docbrown.info
C-O and C-N Vibrations: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ region. docbrown.info The C-N stretching of the aliphatic amine will also produce a band in a similar region, typically between 1220 and 1020 cm⁻¹. docbrown.info
C-H Vibrations: Absorptions due to C-H stretching in the propyl and ethyl backbone portions of the molecule occur around 3000-2850 cm⁻¹. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region, where complex overlapping vibrations create a unique pattern for each molecule, allowing for definitive identification when compared to a reference spectrum. docbrown.info
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3300 | N-H Stretch | Primary Amine | Medium (two bands) |
| 2975 - 2860 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium to Strong |
| 1750 - 1735 | C=O Stretch | Ester | Strong, Sharp |
| 1650 - 1580 | N-H Bend | Primary Amine | Medium to Variable |
| 1470 - 1430 | C-H Bend | Alkyl (CH₂) | Variable |
| 1200 - 1180 | C-O Stretch | Ester | Strong |
| 1220 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. thermofisher.com While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C backbone and C-H vibrations of the alkyl portions of the molecule. mdpi.com The analysis would reveal peaks corresponding to symmetric stretching and bending modes that might be weak or absent in the IR spectrum. westmont.edu The combination of IR and Raman data provides a more complete picture of the molecule's vibrational behavior. nih.gov
Table 3: Predicted Prominent Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2970 - 2950 | C-H Asymmetric Stretch | CH₃ |
| 2940 - 2880 | C-H Asymmetric Stretch | CH₂ |
| 2880 - 2840 | C-H Symmetric Stretch | CH₂, CH₃ |
| 1460 - 1440 | C-H Bend | CH₂, CH₃ |
| 1150 - 800 | C-C Stretch | Alkyl Backbone |
Linear Polarized Infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecules or specific functional groups within an ordered or anisotropic sample. researchgate.netnih.gov The method utilizes linearly polarized infrared light, where the electric field vector oscillates in a single plane. researchgate.net By measuring the differential absorption of light polarized parallel and perpendicular to a reference axis in the sample (dichroic ratio), one can deduce the average orientation of a specific chemical bond's transition dipole moment. csic.es
While there are no specific published IR-LD studies on this compound, the technique could be applied if the molecules were aligned in a specific direction. This could be achieved by methods such as stretching a polymer film containing the compound or studying a single crystal. Such an analysis could reveal the preferential orientation of the C=O bonds or the N-H bonds relative to the alignment axis, providing valuable insight into the supramolecular arrangement and conformational properties of the system. csic.es
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. glycoforum.gr.jp
This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. uol.deuhu-ciqso.es The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. uol.de By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the exact position of each atom in the crystal lattice. glycoforum.gr.jp
A successful single crystal X-ray diffraction analysis yields a wealth of structural information, including:
Unit Cell Dimensions: The dimensions (lengths a, b, c and angles α, β, γ) of the smallest repeating unit of the crystal lattice. uhu-ciqso.es
Bond Lengths: The precise distances between bonded atoms. uol.de
Bond Angles and Torsion Angles: The angles between adjacent bonds and the rotational angles around bonds, which define the molecule's conformation. uol.de
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds between the amine group of one molecule and the ester carbonyl of another, which dictate the crystal packing.
Although a published crystal structure for this compound was not identified, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below. This information is crucial for understanding structure-property relationships. uhu-ciqso.es
Table 4: Illustrative Crystallographic Data Table for this compound
| Parameter | Example Value |
| Chemical Formula | C₆H₁₃NO₂ |
| Formula Weight | 131.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.876(5) |
| b (Å) | 5.432(1) |
| c (Å) | 14.123(3) |
| α (°) | 90 |
| β (°) | 105.45(2) |
| γ (°) | 90 |
| Volume (ų) | 730.1(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.192 |
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
The optimized molecular structure reveals key features of the this compound molecule. The ester group, -C(O)O-, is expected to be planar. The propyl chain and the aminopropanoate backbone will adopt conformations that minimize steric strain. The bond lengths and angles are influenced by the hybridization of the atoms and the presence of electronegative atoms like oxygen and nitrogen.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C=O | 1.21 |
| C-O (ester) | 1.34 |
| O-CH₂ (propyl) | 1.45 |
| C-C (ester-amino) | 1.52 |
| C-N | 1.47 |
| C-C (propyl) | 1.53 |
| N-H | 1.01 |
| C-H (aliphatic) | 1.09 |
| Data is hypothetical and based on computational models for similar functional groups. |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| O=C-O | 124.0 |
| C-O-CH₂ | 116.0 |
| C-C-N | 111.0 |
| H-N-H | 107.0 |
| C-C-C (propyl) | 112.0 |
| Data is hypothetical and based on computational models for similar functional groups. |
Investigation of Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound will arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is governed by a variety of intermolecular interactions. researchgate.netppm.edu.plresearchgate.net These non-covalent forces, although weaker than covalent bonds, collectively determine the macroscopic properties of the crystal, such as its melting point and solubility.
The primary intermolecular interactions expected in the crystal structure of this compound are hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen are potential hydrogen bond acceptors. mdpi.comnih.gov This can lead to the formation of extended networks, such as chains or sheets, within the crystal. nih.gov
Chiroptical Spectroscopy for Stereochemical Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. rsc.orgmdpi.com These methods are invaluable for determining the stereochemistry of a molecule, including its enantiomeric purity and absolute configuration.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Absolute Configuration
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net While this compound itself is not chiral, if a chiral center were introduced, for example by substitution on the carbon chain, CD spectroscopy would become a powerful tool for its stereochemical analysis. For the purpose of this discussion, we will consider a hypothetical chiral derivative.
The determination of enantiomeric excess (ee) is a common application of CD spectroscopy. nih.govacs.orgresearcher.liferesearchgate.net The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a mixture. researchgate.net A racemic mixture (50:50 of each enantiomer) is CD-silent, while an enantiomerically pure sample will show the maximum CD signal. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined. nih.gov
Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is another critical application of CD spectroscopy. nih.govnih.govoup.com This can be achieved by comparing the experimental CD spectrum with the theoretically predicted spectrum for a known absolute configuration (e.g., R or S). mdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the CD spectrum of a molecule with a defined stereochemistry. mdpi.commdpi.comnih.gov
Alternatively, the absolute configuration of amino acid esters can often be determined by forming a complex with a chiral auxiliary or a metal ion that induces a characteristic CD signal. nih.govmdpi.comresearchgate.net For instance, complexation with a europium-based shift reagent has been shown to produce predictable CD patterns for α-amino acid esters, allowing for the assignment of their absolute configuration based on the signs of the observed Cotton effects. nih.gov
Table 3: Hypothetical CD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (S)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (R)-enantiomer |
| 210 | +15,000 | -15,000 |
| 225 | -8,000 | +8,000 |
| 240 | +2,500 | -2,500 |
| Data is hypothetical and for illustrative purposes only. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in determining the electronic structure and various molecular properties of a compound. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and other fundamental chemical characteristics. For a molecule like Propyl 3-aminopropanoate, these calculations can predict its geometry, vibrational frequencies, and electronic properties, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the investigation of a wide range of molecular properties.
For a molecule such as this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry, including bond lengths and angles. materialsciencejournal.org Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior.
Key calculated properties using DFT include:
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and chemical reactivity. materialsciencejournal.org The energy gap between them indicates the molecule's kinetic stability and polarizability. researchgate.net A smaller gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands. nih.gov
| Property | Calculated Value (for a related pyran derivative) |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -1.91 eV |
| HOMO-LUMO Energy Gap | 4.54 eV |
| Electronegativity (χ) | 4.18 eV |
| Chemical Potential (μ) | -4.18 eV |
| Global Hardness (η) | 2.27 eV |
| Global Softness (σ) | 0.44 eV |
Data presented is for illustrative purposes for a related compound due to the absence of specific data for this compound. materialsciencejournal.org
Ab Initio Methods (e.g., Hartree-Fock, MP2)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally more demanding than semi-empirical methods, HF provides a good starting point for more accurate calculations. researchgate.net
For this compound, a Hartree-Fock calculation would yield a set of molecular orbitals and their corresponding energies. However, HF theory does not fully account for electron correlation, which can be a significant factor in the accurate prediction of molecular properties.
To improve upon the Hartree-Fock method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. MP2 incorporates electron correlation by adding a correction to the HF energy, leading to more accurate results, particularly for energies and geometries. wikipedia.org These methods, while computationally intensive, provide a higher level of theory for benchmarking results from other methods.
Semi-Empirical Methods (e.g., AM1, PM3, RM1)
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules. openmopac.net Commonly used semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and RM1 (Recife Model 1). uni-muenchen.de
These methods differ in their parameterization. wikipedia.org PM3, for instance, is a re-parameterization of AM1 where the parameters are optimized to reproduce a wide range of molecular properties. uni-muenchen.de RM1 is a more recent re-parameterization of AM1 that has shown to provide improved results for properties like heats of formation, dipole moments, and ionization potentials for a broad set of organic molecules. nih.gov
For this compound, these methods can be used to quickly calculate properties such as:
Heats of formation
Dipole moments
Ionization potentials
Optimized geometries
The following table shows a comparison of the average unsigned errors for various properties calculated with AM1, PM3, and RM1 for a large set of molecules, illustrating the relative accuracy of these methods. nih.gov
| Property | AM1 (Average Unsigned Error) | PM3 (Average Unsigned Error) | RM1 (Average Unsigned Error) |
| Heat of Formation (kcal/mol) | 11.15 | 7.98 | 5.77 |
| Dipole Moment (Debye) | 0.37 | 0.38 | 0.34 |
| Ionization Potential (eV) | 0.60 | 0.55 | 0.45 |
| Interatomic Distances (Å) | 0.036 | 0.029 | 0.027 |
| Bond Angles (degrees) | 5.88 | 6.98 | 6.82 |
This data represents general performance and is not specific to this compound. nih.gov
Molecular Modeling and Simulation
While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior. These methods are essential for understanding how molecules like this compound move, change shape, and interact with their environment over time.
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. Conformational analysis is the study of the different conformations of a molecule and their relative energies. The goal is to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.
The results of a conformational analysis are often visualized as a potential energy surface (PES), which is a multidimensional plot of the molecule's energy as a function of its geometric parameters (e.g., dihedral angles). The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. For this compound, a PES scan would involve systematically rotating the rotatable bonds and calculating the energy at each step to map out the energy landscape. scispace.com This would reveal the preferred shapes of the molecule and the flexibility of its propyl and aminopropanoate groups.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule by solving Newton's equations of motion for a system of atoms. mdpi.com An MD simulation generates a trajectory, which is a series of snapshots of the positions and velocities of the atoms over time. nih.gov This allows for the study of a wide range of time-dependent phenomena, from local vibrations to large-scale conformational changes.
For this compound, an MD simulation could be used to study:
Conformational transitions: How the molecule transitions between different stable conformations.
Solvation effects: How the presence of a solvent, such as water, affects the molecule's structure and dynamics.
Intermolecular interactions: How multiple molecules of this compound interact with each other in a liquid state.
A key tool for analyzing MD trajectories is the radial distribution function (RDF) , denoted as g(r). wikibooks.org The RDF describes the probability of finding a particle at a certain distance from another particle. wikibooks.org For example, in a simulation of liquid this compound, the RDF between specific atoms (e.g., the nitrogen atom of the amino group and the oxygen atoms of the ester group) can reveal information about the local structure and hydrogen bonding patterns within the liquid.
Prediction of Intermolecular Interactions and Hydrogen Bonding
The structure of this compound, featuring a primary amine (-NH₂) and a carbonyl group (C=O) within the ester moiety, allows for the formation of significant intermolecular interactions, particularly hydrogen bonds. These non-covalent interactions are crucial in determining the compound's physical state, boiling point, and solubility.
Theoretical studies on β-alanine, the parent amino acid, have shown that its clusters are primarily stabilized by a network of hydrogen bonds. nih.gov For this compound, the primary amine group acts as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. Computational models, typically using Density Functional Theory (DFT), can predict the geometry and strength of these interactions.
The most prominent hydrogen bond expected is of the N-H···O=C type, where a hydrogen atom from the amine group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Another significant interaction is the N-H···N hydrogen bond, where an amine hydrogen interacts with the lone pair of electrons on the nitrogen atom of an adjacent molecule. DFT calculations on analogous aminopropene thial compounds have been used to quantify the strength of such intramolecular hydrogen bonds, revealing that their energies are influenced by the electronic nature of the molecule. chemrevlett.comresearchgate.net While this compound lacks the conjugation for resonance-assisted hydrogen bonding, the fundamental donor-acceptor principles apply to its intermolecular interactions.
Computational models of dimers or larger clusters of this compound would allow for the precise calculation of these bond distances and their corresponding interaction energies, providing a quantitative understanding of the forces holding the molecules together in condensed phases.
Table 1: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Nature |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Carbonyl Oxygen (O=C) | Strong, directional |
| Hydrogen Bond | Amine (N-H) | Amine Nitrogen (N) | Moderate, directional |
| Dipole-Dipole | Ester Group (C-O, C=O) | Ester Group (C-O, C=O) | Moderate |
| Van der Waals | Propyl Chain, Alkyl Backbone | Propyl Chain, Alkyl Backbone | Weak, non-directional |
This table is a qualitative prediction based on the functional groups present in the molecule.
Prediction of Chemical Reactivity and Stability
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgyoutube.com It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. wikipedia.org
For this compound, the HOMO is expected to be localized on the non-bonding lone pair of the nitrogen atom in the amine group, as this is the region of highest electron density and the most readily donated electrons. The LUMO, conversely, is anticipated to be centered on the π* anti-bonding orbital of the carbonyl group (C=O) in the ester function, which is the most electron-deficient site and the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. researchgate.netnih.gov A small gap suggests that the molecule can be easily excited and is therefore more chemically reactive, whereas a large gap indicates higher stability. researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to calculate these orbital energies accurately. nih.govresearchgate.net
Table 2: Illustrative Frontier Orbital Data and Reactivity Descriptors
| Parameter | Definition | Predicted Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | High (negative value closer to zero), indicating nucleophilic character at the amine group. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low (more positive or less negative value), indicating electrophilic character at the carbonyl carbon. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value indicates a "harder," less reactive molecule. researchgate.net |
Note: Specific energy values require a dedicated DFT calculation. This table describes the expected characteristics.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.deresearchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com MESP maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netuni-muenchen.de
In an MESP map of this compound:
Negative Potential (Red/Yellow): These regions are electron-rich and are preferential sites for electrophilic attack. The highest negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amine group would also exhibit a region of negative potential.
Positive Potential (Blue): These areas are electron-poor and susceptible to nucleophilic attack. The hydrogen atoms attached to the primary amine group (N-H) will show a strong positive potential, making them the primary sites for hydrogen bonding. The carbonyl carbon, while bonded to a highly electronegative oxygen, would also exhibit a degree of positive potential.
Neutral Potential (Green): The propyl chain and the alkyl backbone of the molecule, being relatively nonpolar, would be represented by green, indicating a neutral electrostatic potential.
This visual representation provides a clear and intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov
Reaction Pathway and Transition State Calculations
Computational chemistry can model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. This is crucial for understanding reaction mechanisms and predicting reaction rates. A common reaction for an ester like this compound is hydrolysis, where the ester is cleaved by water to form 3-aminopropanoic acid and propanol (B110389).
To study this reaction computationally, researchers would model the reactants (this compound and water) and search for the transition state structure on the potential energy surface. Methods like DFT can be used to locate this structure and calculate its energy. rsc.org The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.
For the acid-catalyzed hydrolysis of propyl methanoate, a related ester, kinetic studies have elucidated the influence of the solvent and activation parameters. dntb.gov.ua A computational study for this compound would involve modeling the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculation would identify the key intermediates and the transition state for the rate-determining step, providing a detailed molecular-level picture of the hydrolysis mechanism.
Simulation of Spectroscopic Parameters
Computational methods have become indispensable for predicting and interpreting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra.
Computational Prediction of NMR Chemical Shifts
Predicting NMR chemical shifts is a powerful tool for structure verification and elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. uncw.eduimist.magaussian.com From these shielding tensors, the chemical shifts (δ) can be calculated relative to a reference compound like tetramethylsilane (TMS).
For this compound, a GIAO-DFT calculation would first involve optimizing the molecule's geometry. Then, the magnetic shielding for each unique carbon and hydrogen atom would be computed. The accuracy of these predictions depends on the level of theory, the basis set chosen, and whether solvent effects are included in the model. More recently, machine learning algorithms trained on vast databases of experimental and calculated spectra have emerged as a rapid and highly accurate alternative for predicting chemical shifts. nih.govnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 1 | - | ~173 |
| 2 | ~2.45 | ~35 |
| 3 | ~2.95 | ~39 |
| 4 | - | ~10 |
| 5 | ~1.65 | ~22 |
| 6 | ~4.00 | ~66 |
| 7 (NH₂) | ~1.5-3.0 (broad) | - |
Disclaimer: These values are illustrative, based on typical chemical shift ranges and predictions from cheminformatics tools. Accurate values require specific quantum mechanical calculations (e.g., GIAO-DFT) or machine learning models.
Structure of this compound with atom numbering for NMR reference: O=C(1)-C(2)H₂-C(3)H₂-NH₂(7) bonded to O-C(6)H₂-C(5)H₂-C(4)H₃.Theoretical Vibrational Spectra (IR, Raman)
The theoretical vibrational spectra, including Infrared (IR) and Raman spectra, of this compound can be investigated using computational quantum chemical methods. nih.govarxiv.org Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing functionals like B3LYP in combination with a suitable basis set such as 6-311++G(d,p). researchgate.netnih.gov Such calculations, typically performed on the optimized molecular geometry in the gaseous phase, can predict the vibrational frequencies and intensities of the normal modes of the molecule. nih.govmdpi.com
The theoretical data obtained from these calculations are instrumental in the assignment of experimental IR and Raman bands. mdpi.com It is a common practice to scale the calculated vibrational frequencies by a scaling factor to better match experimental values, which compensates for the approximations inherent in the theoretical methods and the fact that calculations often pertain to the gaseous state while experiments are frequently conducted in a solid or liquid state. nih.gov
A detailed analysis of the theoretical vibrational spectra would involve the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound. This includes the vibrations of the amino group (N-H stretching and bending), the ester group (C=O and C-O stretching), and the propyl chain (C-H stretching and bending). researchgate.net
The potential energy distribution (PED) analysis is often used in conjunction with theoretical calculations to provide a quantitative description of the contribution of individual internal coordinates to each normal mode, thus enabling a more precise assignment of the vibrational bands. mdpi.com
Below is an illustrative table showcasing how the theoretical vibrational data for this compound would be presented. Please note that the values in this table are hypothetical and serve as an example of the typical output of a DFT calculation.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(N-H) symmetric stretch | 3450 | 25.3 | 45.2 | Symmetric stretching of the N-H bonds in the amino group. |
| ν(N-H) asymmetric stretch | 3550 | 15.8 | 60.7 | Asymmetric stretching of the N-H bonds in the amino group. |
| ν(C-H) stretch | 2980-3050 | 110.5 | 150.3 | Stretching vibrations of the C-H bonds in the propyl group. |
| ν(C=O) stretch | 1735 | 350.1 | 80.1 | Stretching vibration of the carbonyl group in the ester function. |
| δ(N-H) scissoring | 1620 | 80.6 | 30.5 | Scissoring (in-plane bending) vibration of the amino group. |
| δ(C-H) bending | 1350-1470 | 95.2 | 55.9 | Bending vibrations of the C-H bonds in the propyl group. |
| ν(C-O) stretch | 1180 | 280.4 | 40.8 | Stretching vibration of the C-O single bond in the ester group. |
| ν(C-N) stretch | 1050 | 120.7 | 25.4 | Stretching vibration of the C-N bond. |
Electronic Excitation Energy Calculations
The electronic excitation energies and related properties of this compound can be determined through theoretical calculations, with Time-Dependent Density Functional Theory (TD-DFT) being a prevalent method for such investigations. rsc.orgarxiv.org These calculations provide insights into the electronic transitions of the molecule, which are fundamental to understanding its UV-Vis absorption spectrum.
The TD-DFT method is used to calculate the vertical excitation energies, which correspond to the energy difference between the ground electronic state and the excited electronic states at the optimized geometry of the ground state. In addition to the excitation energies, these calculations also yield the oscillator strengths, which are a measure of the intensity of the corresponding electronic transitions. researchgate.net
The choice of the exchange-correlation functional and basis set is crucial for the accuracy of TD-DFT calculations. arxiv.org The calculations can be performed in the gas phase or in the presence of a solvent, using a polarizable continuum model (PCM) to account for the solvent effects on the electronic transitions.
The results of these calculations can be used to predict the absorption maxima (λmax) in the electronic spectrum of this compound and to assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions. researchgate.net This information is valuable for understanding the photophysical properties of the molecule.
An example of how the results of electronic excitation energy calculations for this compound would be presented is shown in the table below. The data in this table is hypothetical and for illustrative purposes.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.52 | 274 | 0.002 | n → π |
| S2 | 5.89 | 211 | 0.150 | π → π |
| S3 | 6.34 | 196 | 0.085 | σ → π |
| S4 | 6.78 | 183 | 0.210 | π → σ |
Advanced Research Applications of Propyl 3 Aminopropanoate in Chemical Science
Contributions to Polymer Chemistry and Material Science
Initiators for Controlled Polymerization Techniques
While not a conventional initiator itself, propyl 3-aminopropanoate serves as an excellent precursor for creating initiators for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu The primary amine of this compound can be readily functionalized to install an initiating site.
For instance, the amine can react with an acyl halide, such as 2-bromoisobutyryl bromide, in a straightforward nucleophilic acyl substitution. This reaction covalently attaches the 2-bromoisobutyryl group, a widely used initiating moiety for copper-catalyzed ATRP, to the aminopropanoate structure. The resulting molecule possesses a labile carbon-bromine bond that can be homolytically cleaved by a transition metal catalyst (e.g., a Cu(I) complex) to generate a radical, thereby initiating the polymerization of various monomers like styrenes, acrylates, and methacrylates. tcichemicals.com The propyl ester group remains intact during this modification and subsequent polymerization, becoming a pendant functional group along the polymer backbone that can be used for further post-polymerization modification.
Table 1: Transformation of this compound into an ATRP Initiator
| Step | Reagent | Functional Group Transformation | Resulting Structure | Application |
| Initiator Synthesis | 2-Bromoisobutyryl bromide | Primary amine → Amide with a terminal alkyl halide | N-(3-(propoxycarbonyl)propyl)-2-bromo-2-methylpropanamide | Initiator for Atom Transfer Radical Polymerization (ATRP) |
| Polymerization | Monomer (e.g., Styrene, Methyl Methacrylate), Cu(I)/Ligand | Alkyl halide | Polymer chain growth | Synthesis of well-defined polymers with pendant propyl ester groups |
Monomers for the Synthesis of Functional Polymers and Copolymers
The bifunctional nature of this compound makes it a valuable monomer for producing functional polymers through step-growth or chain-growth polymerization pathways. Functional polymers are macromolecules equipped with specific chemical groups that impart desired properties or allow for subsequent chemical reactions. rsc.orgsongwon.com
In step-growth polymerization, the primary amine can react with monomers containing two or more complementary functional groups, such as dicarboxylic acids or diacyl chlorides, to form polyamides. Similarly, it can react with diepoxides to yield poly(amino alcohol)s. In these polymers, the propyl ester moiety is incorporated as a pendant side chain, influencing properties like solubility, thermal behavior, and hydrophobicity.
A closely related compound, allyl 3-aminopropanoate, has been utilized as a linker component in the solid-phase synthesis of complex biomolecules, highlighting the utility of the 3-aminopropanoate scaffold as a monomeric unit. d-nb.info By analogy, this compound can be incorporated into copolymers to precisely tune their characteristics. For example, copolymerizing it with other monomers can introduce hydrophobicity or provide sites for later hydrolysis of the ester to reveal carboxylic acid groups, altering the polymer's charge and solubility. The ability to control the monomer feed ratio allows for fine-tuning of the final copolymer's properties. nih.govmdpi.com
Table 2: this compound in Functional Polymer Synthesis
| Polymerization Method | Co-monomer Type | Resulting Polymer Class | Key Feature from this compound |
| Step-Growth | Dicarboxylic acid / Diacyl chloride | Polyamide | Pendant propyl ester groups |
| Step-Growth | Diepoxide | Poly(amino alcohol) | Pendant propyl ester groups |
| Step-Growth | Diisocyanate | Polyurea | Pendant propyl ester groups |
| Chain-Growth (after modification) | Vinyl monomers | Acrylic or Styrenic Copolymers | Side-chain with propyl ester functionality |
Integration into Hybrid Materials and Nanocomposites
This compound and its derivatives are instrumental in the development of organic-inorganic hybrid materials and nanocomposites. cymitquimica.com These materials combine the properties of a polymer matrix with those of an inorganic filler, such as silica (B1680970) or metal oxides, to achieve enhanced mechanical, thermal, or functional characteristics. The key to this integration is often a coupling agent that can bridge the interface between the two dissimilar phases.
Derivatives of this compound, particularly those functionalized with silanes like (3-aminopropyl)triethoxysilane (APTES), are widely used for this purpose. nih.govnih.govmdpi.com For example, a precursor named triisopropylsilyl 2-methyl-3-((3-(triethoxysilyl)propyl) amino) propanoate (TMAP) was synthesized for creating antifouling coatings. researchgate.netresearchgate.net In this and similar structures, the trialkoxysilane groups can undergo hydrolysis and condensation to form a stable polysiloxane network covalently bonded to an inorganic surface (like silica or glass). google.comresearchgate.net The amino group, originating from the aminopropanoate structure, serves as a reactive site to anchor the molecule to a polymer matrix or to impart specific functionality to the surface. mdpi.com
Development of Chemical Probes and Tools for Biochemical Studies
The unique structure of this compound makes it a valuable scaffold for the creation of chemical probes and tools designed to investigate complex biological processes. Its ability to mimic or interact with biological molecules allows for its application in enzyme analysis and the design of targeted molecular agents.
Reagents for Enzyme Kinetics and Mechanism Elucidation
This compound and its isomers are utilized in biochemical research for studying enzyme kinetics and elucidating metabolic pathways. smolecule.com The structure of the compound, containing an ester linkage and an amino group, allows it to act as a substrate or an inhibitor for various enzymes. smolecule.comsmolecule.com
For example, it can serve as a substrate for esterases or proteases that recognize and cleave the propyl ester bond. By monitoring the rate of hydrolysis (e.g., by detecting the release of propanol (B110389) or the formation of 3-aminopropanoic acid), researchers can determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat). nih.gov
Conversely, it can act as a competitive inhibitor for enzymes that bind substrates with similar structural motifs. In this role, it occupies the active site without being turned over, allowing for the study of binding affinity and the mechanism of inhibition. nih.gov Such studies are crucial for understanding enzyme function and for the initial stages of drug discovery. nih.gov
Table 3: Applications of this compound in Enzyme Studies
| Role | Enzyme Class (Example) | Information Gained |
| Substrate | Esterases, Amidases, some Proteases | Enzyme activity, turnover rate (kcat), substrate affinity (Km) |
| Inhibitor | Enzymes processing amino acid esters | Inhibition constant (Ki), mechanism of inhibition, active site structure |
| Building Block | N/A | Synthesis of more complex, tailored enzyme inhibitors or activity-based probes |
Application in Proteomics and Metabolomics as Analytical Standards
In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and small-molecule metabolites, the use of well-characterized analytical standards is essential for accurate quantification and identification. A close analogue, isothis compound hydrochloride, is noted for its use as a biochemical tool in proteomics and metabolic studies. smolecule.com
This compound is well-suited for this role. As a pure, stable organic compound with a defined molecular weight and chemical structure, it can be used as a reference standard in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In liquid chromatography-mass spectrometry (LC-MS) workflows, it would exhibit a characteristic retention time and mass-to-charge ratio, allowing for the calibration of instruments or for comparison with unknown analytes in a biological sample.
Furthermore, isotopically labeled versions of this compound (e.g., containing ¹³C or ¹⁵N) can be synthesized and used as internal standards. When spiked into a complex biological sample, these heavy-isotope standards co-elute with their endogenous, light-isotope counterparts but are distinguished by the mass spectrometer. This allows for precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.
Design of Targeted Molecular Tools for Biological Systems
The structure of this compound is an ideal foundation for constructing sophisticated molecular tools designed to interact with specific targets within biological systems. Its functional groups provide handles for conjugation to other molecules, such as drugs, fluorescent dyes, or targeting ligands.
A prominent example of this application is the use of the related compound, allyl 3-aminopropanoate, as a linker in the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs). d-nb.info PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component is critical for the PROTAC's efficacy, as its length and chemical nature determine the spatial orientation of the two ends of the molecule. The 3-aminopropanoate core provides a flexible and chemically stable scaffold for building these linkers.
Similarly, this compound can be incorporated into prodrugs. researchgate.net A drug can be conjugated to the amino or carboxyl (after hydrolysis) function of the molecule. The resulting prodrug may have improved properties, such as increased solubility or better cell permeability. researchgate.net The propyl ester can be designed to be cleaved by specific enzymes present at the target site, releasing the active drug in a controlled and targeted manner. google.com This strategy minimizes off-target effects and enhances the therapeutic index of the parent drug.
Q & A
How can researchers optimize the synthesis of Propyl 3-aminopropanoate to maximize yield and purity?
Methodological Answer:
A factorial design approach, such as the Box-Behnken method, is recommended to systematically evaluate critical parameters like reaction temperature, catalyst concentration, and solvent ratio. For example, a 2³ factorial design can identify interactions between variables (e.g., hydroxyl propyl β-cyclodextrin’s role in stabilizing intermediates) and optimize conditions using ANOVA for statistical validation (p < 0.05). Post-synthesis, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity, monitored by HPLC .
What advanced techniques are suitable for resolving contradictions in reaction mechanism studies involving this compound?
Methodological Answer:
Isotopic labeling (e.g., ¹³C or ²H tracing) combined with in situ FTIR or NMR spectroscopy can elucidate intermediate formation pathways. For contentious steps, computational methods like density functional theory (DFT) simulate transition states to validate proposed mechanisms. Cross-referencing kinetic data (e.g., rate constants under varying pH) with computational predictions ensures mechanistic consistency .
What analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation: High-resolution NMR (¹H, ¹³C) and FTIR for functional group analysis.
- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile derivatives.
- Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Reference Data: Cross-validate spectra with NIST Chemistry WebBook entries for analogous compounds .
How should researchers address the lack of toxicity data for this compound in academic studies?
Methodological Answer:
Adopt a tiered approach:
In Silico Prediction: Use QSAR models to estimate acute toxicity (e.g., LC₅₀, LD₅₀) based on structural analogs.
In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay on human cell lines) and Ames test for mutagenicity.
AEGL Framework: Apply Acute Exposure Guideline Levels (AEGL) protocols for extrapolating safe exposure thresholds, even if data gaps exist .
What experimental design principles ensure stability studies of this compound under varying storage conditions?
Methodological Answer:
Use accelerated stability testing with a 2⁴ factorial design to evaluate temperature (4°C–40°C), humidity (30–80% RH), light exposure, and pH (3–9). Monitor degradation via HPLC every 7 days for 28 days. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. Include mass spectrometry to identify degradation byproducts .
How can statistical methods resolve contradictions in experimental data for this compound applications?
Methodological Answer:
- ANOVA and Tukey’s HSD: Identify significant differences between experimental groups (e.g., catalytic efficiency of enzymes vs. chemical catalysts).
- Principal Component Analysis (PCA): Reduce dimensionality in multi-parametric datasets (e.g., solvent polarity, reaction time).
- Bland-Altman Plots: Assess agreement between analytical techniques (e.g., NMR vs. HPLC purity measurements) .
What computational strategies predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Screen derivatives against target proteins (e.g., enzymes in metabolic pathways) using AutoDock Vina.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess binding stability.
- ADMET Prediction: Tools like SwissADME estimate absorption, distribution, and toxicity profiles .
How can researchers ensure reproducibility in studies involving this compound synthesis?
Methodological Answer:
- Detailed Protocols: Document reagent sources (e.g., Sigma-Aldrich, ≥99% purity), batch numbers, and equipment calibration data.
- Open Data: Share raw chromatograms, spectral data, and code for computational models via repositories like Zenodo.
- Peer Validation: Collaborate with independent labs to replicate key experiments, adhering to ICMJE standards for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
